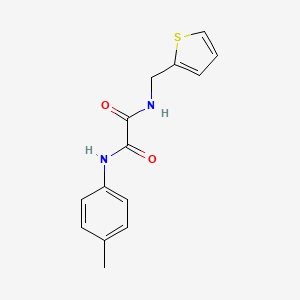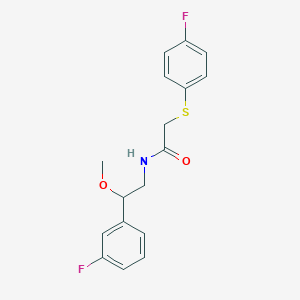![molecular formula C21H19NO5S2 B2616211 methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate CAS No. 892854-12-5](/img/structure/B2616211.png)
methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a benzenesulfonyl group, a propanamido group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the thiophene ring reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propanamido Group: The propanamido group can be attached through an amide coupling reaction, where the thiophene derivative reacts with 3-aminopropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or cancer pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.
Biological Studies: It can be used to study the interactions of sulfonyl and amido groups with biological macromolecules, aiding in the design of enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism of action of methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate depends on its specific application:
Enzyme Inhibition: The benzenesulfonyl group can interact with the active site of enzymes, forming stable complexes that inhibit enzyme activity.
Receptor Modulation: The compound can bind to specific receptors, altering their conformation and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-[3-(benzenesulfonyl)propanamido]propanoate
- Methyl 3-[3-(benzenesulfonyl)propanamido]-5-methylthiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the thiophene ring or variations in the amido group can significantly alter the compound’s chemical properties and biological activity.
- Uniqueness: Methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is unique due to the combination of a benzenesulfonyl group, a propanamido group, and a phenyl group on a thiophene ring, which imparts distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
methyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S2/c1-27-21(24)20-17(14-18(28-20)15-8-4-2-5-9-15)22-19(23)12-13-29(25,26)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBNEVLZPINCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2616129.png)
![methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride](/img/structure/B2616131.png)
![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2616135.png)


![Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2616140.png)

![3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2616143.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)
